Methyl (1R,3S)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate;hydrochloride
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Overview
Description
Methyl (1R,3S)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate;hydrochloride, also known as 3-AMINO-3-FLUORO-1-CYCLOPENTANECARBOXYLIC ACID METHYL ESTER HYDROCHLORIDE, is a compound used in scientific research. It is a derivative of cyclopentane and is used for various purposes in the field of biochemistry and pharmacology.
Mechanism Of Action
The mechanism of action of Methyl (1R,3S)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate;hydrochloride is not well understood. However, it is believed to act as an inhibitor of certain enzymes, including proteases and kinases.
Biochemical and Physiological Effects:
Methyl (1R,3S)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate;hydrochloride has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, which can lead to changes in cellular processes. It has also been shown to have anti-inflammatory properties.
Advantages And Limitations For Lab Experiments
One of the advantages of using Methyl (1R,3S)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate;hydrochloride in lab experiments is its ability to inhibit the activity of certain enzymes. This can be useful in studying the role of these enzymes in cellular processes. However, one limitation is that the compound may have off-target effects, which can complicate the interpretation of results.
Future Directions
There are several future directions for the use of Methyl (1R,3S)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate;hydrochloride in scientific research. One direction is the development of new compounds based on this molecule, which could have improved properties for use in drug development. Another direction is the study of the compound's effects on specific enzymes and cellular processes, which could lead to a better understanding of their role in disease. Additionally, the compound could be used in the development of new diagnostic tools for various diseases.
Synthesis Methods
The synthesis of Methyl (1R,3S)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate;hydrochloride involves the reaction of 3-aminocyclopentanecarboxylic acid with methyl chloroformate and anhydrous potassium carbonate in dichloromethane. The reaction is carried out at room temperature for several hours, and the resulting product is purified by column chromatography to obtain the desired compound.
Scientific Research Applications
Methyl (1R,3S)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate;hydrochloride is used in scientific research for various purposes. It is used as a building block in the synthesis of various compounds, including pharmaceuticals. It is also used in the study of the structure and function of proteins and enzymes.
properties
IUPAC Name |
methyl (1R,3S)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO2.ClH/c1-12-7(11)6-2-3-8(9,4-6)5-10;/h6H,2-5,10H2,1H3;1H/t6-,8+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHRVCDIDAEXIA-HNJRQZNRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)(CN)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@](C1)(CN)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 138991198 |
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